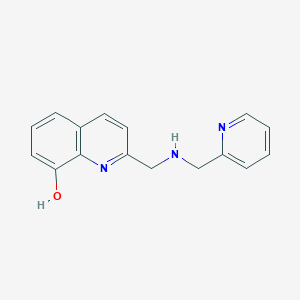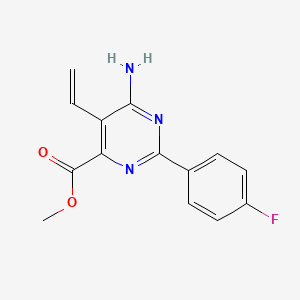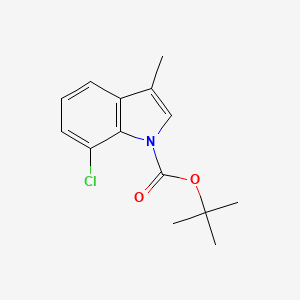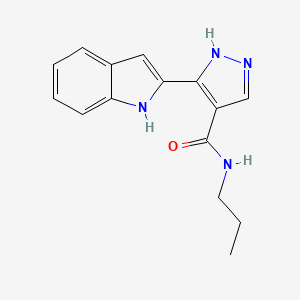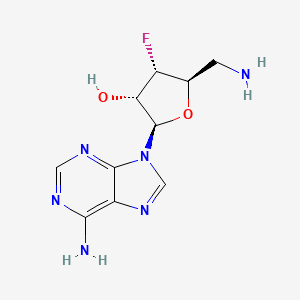
tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a Boc-protected amino group and a hydroxyl group on a tetrahydronaphthalene scaffold, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydro-1-naphthol.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Introduction of the Boc-Protected Amino Group: The protected hydroxyl compound is then subjected to a reaction with di-tert-butyl dicarbonate (Boc2O) and a suitable amine to introduce the Boc-protected amino group.
Deprotection: The final step involves the removal of the hydroxyl protecting group to yield (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-Amino-1-(Boc-amino)indane: This compound has a similar Boc-protected amino group but differs in its core structure, featuring an indane scaffold instead of a tetrahydronaphthalene scaffold.
trans-2-(Boc-amino)cyclohexanecarboxylic acid: This compound also has a Boc-protected amino group but features a cyclohexane ring instead of a tetrahydronaphthalene ring.
trans-4-(Boc-amino)cyclohexaneethanol: This compound has a similar Boc-protected amino group and a hydroxyl group but differs in its ring structure and the position of the hydroxyl group.
Uniqueness
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol is unique due to its chiral tetrahydronaphthalene scaffold, which provides distinct stereochemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.
Propriétés
Numéro CAS |
904316-33-2 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m1/s1 |
Clé InChI |
RLWZMXCQUSZXSY-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2[C@H]1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


